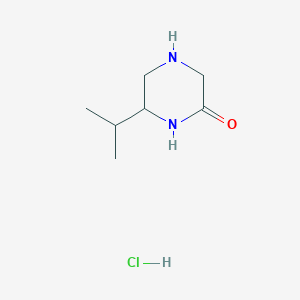

6-Isopropyl-2-piperazinone hydrochloride

CAS No.: 2204054-17-9

Cat. No.: VC3173736

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2204054-17-9 |

|---|---|

| Molecular Formula | C7H15ClN2O |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | 6-propan-2-ylpiperazin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-5(2)6-3-8-4-7(10)9-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H |

| Standard InChI Key | QDVCTWQDXZMBFC-UHFFFAOYSA-N |

| SMILES | CC(C)C1CNCC(=O)N1.Cl |

| Canonical SMILES | CC(C)C1CNCC(=O)N1.Cl |

Introduction

Physical and Chemical Properties

The hydrochloride salt formation significantly affects the compound's properties compared to the free base form. In particular, the salt form would be expected to have:

-

Increased water solubility

-

Higher melting point

-

Improved stability under certain conditions

-

Different crystalline structure

NMR Spectroscopy

The 1H NMR spectrum would likely show characteristic signals for:

-

Isopropyl group: two doublets around δ 0.7-1.0 ppm for the methyl groups and a multiplet around δ 1.5-2.0 ppm for the methine proton

-

Piperazinone ring protons: complex multiplets in the δ 2.5-4.0 ppm range

-

NH proton: a broad singlet between δ 6.5-8.0 ppm, potentially affected by hydrogen bonding

The 13C NMR would show:

-

Carbonyl carbon at approximately δ 164-170 ppm

-

Isopropyl carbons around δ 18-22 ppm for methyls and δ 30-35 ppm for the methine carbon

-

Piperazinone ring carbons in the δ 40-60 ppm range

Stability and Reactivity

Piperazinone derivatives typically demonstrate specific reactivity patterns that would likely apply to 6-Isopropyl-2-piperazinone hydrochloride:

-

The amide group in the piperazinone ring provides stability against hydrolysis compared to linear amides

-

The secondary amine in the piperazinone ring can act as a nucleophile in various reactions

-

The isopropyl group provides hydrophobicity and steric hindrance, potentially affecting the reactivity at position 6

-

The hydrochloride salt form may affect the compound's stability in different solvents and pH conditions

The stability of the compound would likely be influenced by pH, with potential decomposition under strongly acidic or basic conditions. Storage recommendations would typically include protection from light, moisture, and extreme temperatures to prevent degradation.

Synthesis Methods

Traditional Synthetic Routes

Based on literature for similar compounds, several synthetic approaches might be applicable for 6-Isopropyl-2-piperazinone hydrochloride:

Cyclization of Linear Precursors

One potential synthetic route involves the cyclization of appropriately substituted linear precursors:

-

Starting with a suitable amino acid derivative bearing an isopropyl group

-

Protection of the primary amine

-

Coupling with another amino acid or amine component

-

Intramolecular cyclization to form the piperazinone ring

-

Deprotection and salt formation with HCl

A similar approach was used for the synthesis of r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one, as described in the literature . This method allows for control of the stereochemistry at the isopropyl-bearing carbon.

Modern Synthetic Approaches

Contemporary methods for synthesizing substituted piperazinones include:

Nitro-Mannich Approach

A nitro-Mannich reaction can be employed to establish the relative stereochemistry at positions 5 and 6, which in turn controls the stereochemistry at other positions:

"The rapid synthesis of r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one has been achieved using an efficient nitro-Mannich reaction to establish the C-5/C-6 relative stereochemistry which in turn controls the formation of the stereocentre at C-3."

This approach provides a facile method for constructing the piperazinone ring with controlled stereochemistry, which would be crucial for the synthesis of 6-Isopropyl-2-piperazinone with defined configuration at the isopropyl-bearing carbon.

Reductive Amination Pathway

Another potential synthetic strategy involves reductive amination:

"...started with a reductive amination reaction between ketone and 1,4-dioxa-8-azaspiro[4.5]decane, affording the di-piperidine compound in 29% yield. Further conversion of ketal to the corresponding ketone by treatment with concentrated HCl, followed by a second reductive amination reaction..."

This approach could be adapted for the synthesis of 6-Isopropyl-2-piperazinone by using appropriate starting materials containing the isopropyl group, followed by hydrochloride salt formation.

Biological Activities and Applications

Structure-Activity Relationships

Several structural features of 6-Isopropyl-2-piperazinone hydrochloride would likely influence its biological activity:

-

The piperazinone ring provides a rigid scaffold that can enhance binding to specific targets

-

The isopropyl group at position 6 adds hydrophobicity, which may improve membrane permeability and binding to hydrophobic pockets in target proteins

-

The secondary amine in the piperazinone ring can serve as a hydrogen bond donor

-

The carbonyl group can function as a hydrogen bond acceptor

Research on related compounds indicates that "the hydrophobic substitution on the 5-position of the piperazino ring is favored for the binding with the sEH," suggesting that hydrophobic groups like isopropyl at position 6 might similarly enhance binding to certain targets.

Analytical Methods

Detection and Quantification

Standard analytical techniques applicable to 6-Isopropyl-2-piperazinone hydrochloride would likely include:

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

Gas Chromatography (GC), potentially with derivatization

-

Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

A general analytical protocol might involve:

-

HPLC method development using reverse-phase conditions

-

MS analysis for molecular formula confirmation

-

NMR for complete structural characterization

-

IR spectroscopy for functional group verification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume